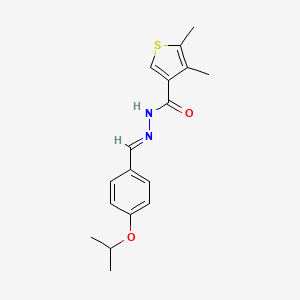

![molecular formula C19H20N4O2 B5561892 6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can involve palladium-catalyzed cascade reactions, showcasing the efficiency and novelty in generating hybrid structures of indenone and chromenone with imidazo[1,2-a]pyridine (Zhang, Fan, & Zhang, 2016). Another approach includes a carbonylation method targeting the activation of Csp2-H and Csp3-H bonds, leading to C-3 carbonyl imidazo[1,2-a]pyridine derivatives, crucial for pharmaceuticals and natural products (Lei, Mai, Yan, Mao, & Cao, 2016).

Molecular Structure Analysis

The crystal and molecular structure of imidazo[1,2-a]pyridine derivatives, such as the analysis of N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, reveal the orientations and interactions within these molecules, which are critical for understanding their chemical behavior (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including Cu-catalyzed synthesis leading to 3-formyl derivatives and showcasing broad substrate scope and functional group tolerance (Rao, Mai, & Song, 2017). These reactions are pivotal for further chemical modifications and applications.

Physical Properties Analysis

The physical properties, such as the planarity of the imidazo[1,2-a]pyridine group and the crystal packing, are crucial for the material's characteristics and its potential use in various applications. Studies such as those by Fun et al. (2011) provide insight into these aspects through structural analyses (Fun, Rosli, Kumar, Prasad, & Nagaraja, 2011).

Aplicaciones Científicas De Investigación

Copper-Catalyzed Cross Coupling

Sai Lei et al. (2016) reported an efficient copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines, demonstrating a new route to synthesize the C-3 carbonyl imidazo[1,2-a]pyridine derivative, a common structural motif in natural products and pharmaceuticals (Lei et al., 2016).

Synthesis and Pharmacological Study

Whelan et al. (1995) synthesized and studied a series of tropane-3-spiro-4'(5')-imidazolines, demonstrating that certain compounds within this category, related to imidazo[1,2-a]pyridines, displayed potential as 5-HT3 receptor antagonists (Whelan et al., 1995).

Synthesis and Biological Activity of Antiulcer Agents

Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position, targeting their potential as antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).

Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines

Rao et al. (2017) disclosed a highly efficient synthesis of 3-formyl imidazo[1,2-a]pyridine under Cu-catalyzed oxidative conditions, highlighting a novel activation mode of ethyl tertiary amines (Rao et al., 2017).

Selenylated Imidazo[1,2-a]pyridines in Breast Cancer Chemotherapy

Almeida et al. (2018) designed and synthesized a novel series of selenylated imidazo[1,2-a]pyridines, demonstrating their promising activity against breast cancer cells (Almeida et al., 2018).

Preparation of (2-Aminopyridin-4-yl)methanol

Lifshits et al. (2015) developed a method for producing one of the popular 2-aminopyridines, a precursor for imidazo[1,2-a]pyridine, highlighting its importance in pharmacological applications (Lifshits et al., 2015).

Imidazo[1,2-a]pyridine as Prospective Therapeutic Agents

Deep et al. (2016) reviewed the wide range of derivatives of imidazo[1,2-a]pyridine scaffold, highlighting its potential as a "drug prejudice" scaffold in medicinal chemistry (Deep et al., 2016).

Pharmacology of Imidazo[1,2-a]pyridines

Enguehard-Gueiffier & Gueiffier (2007) provided insights into the pharmacological properties of the imidazo[1,2-a]pyridine scaffold, discussing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Propiedades

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-(4-pyridin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-4-5-18-21-17(13-23(18)12-14)19(24)22-9-6-15(7-10-22)25-16-3-2-8-20-11-16/h2-5,8,11-13,15H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPMXWSKYQYXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)

![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)